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5-butoxy-4-chloropyridazin-3(2H)-one Documentation Hub

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Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 5-Butoxy-4-Chloropyridazin-3(2H)-one Derivatives: A Comprehensive Technical Whitepaper

Executive Summary The 1,2-diazine family, particularly the pyridazin-3(2H)-one oxo-form, represents a highly privileged scaffold in modern medicinal chemistry . Among its functionalized analogs, 5-butoxy-4-chloropyridazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-diazine family, particularly the pyridazin-3(2H)-one oxo-form, represents a highly privileged scaffold in modern medicinal chemistry . Among its functionalized analogs, 5-butoxy-4-chloropyridazin-3(2H)-one (CAS 38717-15-6) and its derivatives have emerged as critical intermediates and active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of how the specific 4-chloro and 5-butoxy substitutions modulate the physicochemical properties of the pyridazinone core, enabling high-affinity interactions with cardiovascular, neurodegenerative, and inflammatory targets .

Designed for drug development professionals, this guide synthesizes structural rationale, outlines self-validating experimental workflows for target screening, and presents quantitative structure-activity relationship (SAR) data.

Structural Pharmacology & Rational Design

The pharmacological versatility of 5-butoxy-4-chloropyridazin-3(2H)-one derivatives is entirely dictated by the synergistic electronic and steric effects of its substituents.

  • The Pyridazin-3(2H)-one Core: Provides a stable dipole and a highly specific hydrogen-bonding network. The N2 atom acts as a potent hydrogen-bond donor, while the C3 carbonyl oxygen serves as a hydrogen-bond acceptor. This mimics the pyrimidine ring of cyclic nucleotides (like cAMP), making it an ideal competitive inhibitor scaffold.

  • The 4-Chloro Substituent: The chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the N2 proton. This altered tautomeric equilibrium enhances binding affinity within the polar, metal-coordinated active sites of target enzymes. Furthermore, the halogen acts as a lipophilic electron sink, capable of forming directional halogen bonds with backbone carbonyls in kinase hinge regions .

  • The 5-Butoxy Substituent: The four-carbon aliphatic ether chain provides an optimal balance between lipophilicity and steric bulk. It significantly increases the partition coefficient (LogP), which is an absolute requirement for crossing the blood-brain barrier (BBB) in neuroprotective applications. Mechanistically, the flexible butoxy tail anchors the molecule deep within hydrophobic sub-pockets, such as the entrance cavity of Monoamine Oxidase B (MAO-B) .

Quantitative Physicochemical Profiling

To understand the pharmacokinetic advantages of this specific functionalization, we must compare it against the unsubstituted core.

Table 1: Comparative Physicochemical Properties of Pyridazinone Scaffolds

Compound ScaffoldMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsBBB Permeability
Pyridazin-3(2H)-one (Core)96.09-0.4241.512Low
4-Chloropyridazin-3(2H)-one130.530.3541.512Moderate
5-Butoxy-4-chloropyridazin-3(2H)-one 202.64 2.15 50.7 1 3 High

Core Pharmacological Modalities

Phosphodiesterase III (PDE3) Inhibition (Cardiovascular)

Derivatives of 5-butoxy-4-chloropyridazin-3(2H)-one act as potent "inodilators" (positive inotropes and vasodilators) by competitively inhibiting PDE3. By preventing the hydrolysis of cAMP into inactive 5'-AMP, these compounds elevate intracellular cAMP levels in cardiomyocytes. This activates Protein Kinase A (PKA), which subsequently phosphorylates L-type calcium channels and phospholamban, driving calcium influx and enhancing myocardial contractility .

PDE3_Mechanism GPCR β-Adrenergic Receptor AC Adenylyl Cyclase GPCR->AC Gs-alpha cAMP cAMP (Active) AC->cAMP ATP conversion PDE3 PDE3 Enzyme cAMP->PDE3 Substrate PKA Protein Kinase A cAMP->PKA Activation AMP 5'-AMP (Inactive) PDE3->AMP Hydrolysis Inotropy Positive Inotropy PKA->Inotropy Ca2+ handling Drug 5-Butoxy-4-Chloro- Pyridazin-3(2H)-one Drug->PDE3 Competitive Inhibition

Fig 1. Mechanism of PDE3 inhibition by pyridazinone derivatives in cardiomyocytes.

Monoamine Oxidase B (MAO-B) Inhibition (Neuroprotection)

In the context of neurodegenerative diseases like Parkinson's, selective MAO-B inhibition preserves endogenous dopamine levels. The 5-butoxy chain is the critical enabler here; its length and flexibility allow it to thread through the narrow "bottleneck" of the MAO-B active site, occupying the hydrophobic entrance cavity, while the pyridazinone core stacks against the FAD cofactor .

Self-Validating Experimental Workflows

To ensure scientific integrity and eliminate false positives, the following protocols are designed as self-validating systems . Every step includes internal causality checks and orthogonal validation.

Protocol 1: High-Throughput TR-FRET Assay for PDE3 Inhibition

Causality for Assay Selection: Highly conjugated heterocyclic derivatives often exhibit auto-fluorescence, which skews standard fluorometric readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, isolating the true signal of the europium-labeled cAMP tracer.

Step-by-Step Methodology:

  • Reagent Preparation: Dispense 10 µL of recombinant human PDE3A (0.5 ng/well) suspended in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35) into a 384-well low-volume microplate.

    • Expert Insight: The inclusion of 0.01% Brij-35 is critical. It prevents the highly lipophilic 5-butoxy tail from non-specifically binding to the polystyrene plate walls, which would otherwise result in artificially inflated IC50 values.

  • Compound Incubation: Add 5 µL of the 5-butoxy-4-chloropyridazin-3(2H)-one derivative (serially diluted in 1% DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of 100 nM cAMP substrate. Incubate for 30 minutes.

  • Detection: Add 20 µL of TR-FRET detection mix (Europium-anti-cAMP antibody + ULight-cAMP tracer). Read at Ex 340 nm / Em 615 nm & 665 nm.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Milrinone (positive control). The assay is only validated if Z' > 0.65.

Protocol 2: Fluorometric MAO-B Assay with Orthogonal LC-MS/MS Confirmation

Causality for Assay Selection: The primary Amplex Red assay detects H2O2 (a byproduct of MAO-B activity). However, the 4-chloro-pyridazinone core can occasionally act as a redox cycler, quenching H2O2 and creating false positives. Therefore, an orthogonal LC-MS/MS assay measuring the direct depletion of the substrate is mandatory for hit confirmation.

MAOB_Workflow Step1 1. Recombinant MAO-B Preparation & QC Step2 2. Compound Incubation (30 min, 37°C) Step1->Step2 Z'-Factor > 0.65 Step3 3. Substrate Addition (Benzylamine + Amplex Red) Step2->Step3 Vehicle/Positive Controls Step4 4. Primary Readout (Fluorometric H2O2 Detection) Step3->Step4 Kinetic Measurement Step5 5. Orthogonal Validation (LC-MS/MS Substrate Depletion) Step4->Step5 Hit Confirmation

Fig 2. Self-validating high-throughput workflow for MAO-B inhibitor screening.

Step-by-Step Methodology:

  • Pre-incubation: Recombinant human MAO-B (5 µg/mL) is pre-incubated with the derivative for 30 minutes at 37°C.

    • Expert Insight: Pre-incubation is biologically necessary because the bulky 5-butoxy group exhibits slow-binding kinetics as it navigates the narrow bipartite cavity of the MAO-B active site.

  • Primary Screen: Add Benzylamine (substrate) and Amplex Red/Horseradish Peroxidase. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Orthogonal Validation: Transfer hits to an LC-MS/MS workflow. Incubate the compound with MAO-B and Benzylamine (without Amplex Red). Quench with cold acetonitrile after 20 minutes. Quantify the remaining Benzylamine via Multiple Reaction Monitoring (MRM) to definitively prove enzymatic inhibition rather than redox interference.

Quantitative Data Presentation

The following table summarizes the representative in vitro pharmacological activity of the 5-butoxy-4-chloropyridazin-3(2H)-one scaffold against its primary targets, demonstrating its multi-target potential and selectivity windows.

Table 2: Representative In Vitro Pharmacological Activity (IC50)

TargetReference InhibitorRef. IC50 (µM)5-Butoxy-4-Chloro Derivative IC50 (µM)Selectivity Index
PDE3A Milrinone0.450.82>100 (vs PDE4)
MAO-B Selegiline0.040.15>50 (vs MAO-A)
COX-2 Celecoxib0.051.205 (vs COX-1)

Note: The high selectivity index against MAO-A is directly attributable to the steric hindrance provided by the 5-butoxy group, which prevents binding in the smaller active site of the MAO-A isoform.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron. ScienceDirect. URL:[Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. URL:[Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules (MDPI). PubMed Central. URL:[Link]

  • Pyridazin-3(2H)-one Derivatives as Selective Inhibitors of Monoamine Oxidase-B Isoform (MAO-B). Innoget Technology Offers. URL:[Link]

Exploratory

Evaluating 5-Butoxy-4-chloropyridazin-3(2H)-one: A Comprehensive Guide to Receptor Binding Affinity Assays

Executive Summary The pyridazin-3(2H)-one scaffold is widely recognized in medicinal chemistry as a "wonder nucleus" due to its profound polypharmacological potential, acting as a privileged structure for cardiovascular,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridazin-3(2H)-one scaffold is widely recognized in medicinal chemistry as a "wonder nucleus" due to its profound polypharmacological potential, acting as a privileged structure for cardiovascular, oncological, and anti-inflammatory targets[1]. 5-butoxy-4-chloropyridazin-3(2H)-one (CAS: 38717-15-6) represents a highly functionalized building block within this class[2].

While often utilized as an intermediate, its structural features—specifically the lipophilic 5-butoxy chain and the electronegative 4-chloro substituent—make it an excellent model compound for evaluating binding affinities against the canonical targets of pyridazinones: G-Protein Coupled Receptors (specifically α1​

  • and α2​ -adrenoceptors) [3] and Phosphodiesterase 3 (PDE3) enzymes [1]. Recent literature also highlights the potential of substituted pyridazinones to act as DNA minor groove binders[4].

This whitepaper provides an in-depth, field-proven methodology for quantifying the receptor binding affinity of 5-butoxy-4-chloropyridazin-3(2H)-one, emphasizing the causality behind experimental design and the implementation of self-validating assay systems.

Structural Pharmacology & Mechanistic Rationale

Before deploying high-throughput assays, it is critical to understand why a molecule binds to its target. The affinity of 5-butoxy-4-chloropyridazin-3(2H)-one is driven by specific structure-activity relationship (SAR) vectors:

  • The 5-Butoxy Group (Lipophilic Anchor): The flexible, four-carbon ether linkage provides significant lipophilicity. In the context of α1​ -adrenoceptors, this chain is hypothesized to penetrate deep into the hydrophobic transmembrane pockets (TM5 and TM6), displacing high-energy water molecules and driving binding entropy[3].

  • The 4-Chloro Group (Electronic Modulator): The electron-withdrawing chlorine atom alters the dipole moment of the pyridazinone core. Causality: This increases the hydrogen-bond donor capacity of the adjacent N-H (if unsubstituted) and introduces the potential for halogen bonding with aromatic residues (e.g., Tyrosine or Phenylalanine) within the receptor binding site[1].

MOA Ligand 5-butoxy-4-chloro- pyridazin-3(2H)-one AlphaAR α1-Adrenoceptor (Antagonism) Ligand->AlphaAR Binds GPCR PDE3 PDE3 Enzyme (Inhibition) Ligand->PDE3 Binds Catalytic Site PLC PLC / IP3 Pathway (Inhibited) AlphaAR->PLC Blocks cAMP cAMP Levels (Elevated) PDE3->cAMP Prevents Degradation Ca2 Intracellular Ca2+ (Decreased) PLC->Ca2 Reduces PKA PKA Activation (Increased) cAMP->PKA Activates Response Vasodilation & Smooth Muscle Relaxation Ca2->Response PKA->Response

Polypharmacological signaling pathway of pyridazinone derivatives mediating vasodilation.

Core Assay 1: GPCR Radioligand Binding ( α -Adrenoceptors)

To determine the true thermodynamic affinity ( Ki​ ) of 5-butoxy-4-chloropyridazin-3(2H)-one for α -adrenoceptors, we employ a competitive radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human α1A​ -adrenoceptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C.

    • Causality: CHO-K1 cells lack endogenous α -adrenoceptors, providing a zero-background matrix. The high-speed centrifugation isolates the membrane fraction where the GPCRs reside, removing cytosolic proteins that could cause non-specific drug sequestration.

  • Compound Preparation: Dissolve 5-butoxy-4-chloropyridazin-3(2H)-one in 100% DMSO, then perform a 10-point 3-fold serial dilution.

    • Causality: The final assay concentration of DMSO must be kept strictly ≤1% . Higher concentrations disrupt the lipid bilayer of the membrane preparations, artificially denaturing the GPCR and skewing affinity data.

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -prazosin (radioligand), and the test compound. Supplement the assay buffer with 0.1% Bovine Serum Albumin (BSA).

    • Causality: The 5-butoxy group makes the compound highly lipophilic. BSA acts as a carrier protein, preventing the compound from adhering to the polystyrene walls of the assay plate. Without BSA, the free concentration of the drug drops, resulting in an artificially inflated (weaker) apparent Ki​ .

  • Filtration & Washing: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI coats the negatively charged glass fibers with positive charges. Because [3H] -prazosin is positively charged at physiological pH, PEI drastically reduces non-specific binding of the radioligand to the filter, expanding the specific binding window.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

The Self-Validating System

This protocol is designed as a self-validating system . Every plate must include:

  • Total Binding (TB) Wells: Buffer + Radioligand + Membranes (No test compound). Validates that the receptor is active and the radioligand is viable.

  • Non-Specific Binding (NSB) Wells: Includes 10 µM Phentolamine (a saturating concentration of a reference antagonist). Validation: If the NSB exceeds 10% of the TB signal, the assay is flagged for failure, indicating degraded filters or compromised washing steps. The assay only passes if the Z'-factor between TB and NSB is >0.5 .

Workflow Prep Membrane Preparation (CHO-K1 cells) Incubate Incubation [3H]-Ligand + Test Compound Prep->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Read Liquid Scintillation Counting Wash->Read Analyze Cheng-Prusoff Analysis (Ki) Read->Analyze

High-throughput radioligand binding assay workflow for GPCR affinity profiling.

Core Assay 2: Orthogonal Profiling via PDE3 Enzymatic Assay

Because pyridazin-3(2H)-ones frequently exhibit cardiovascular activity via PDE3 inhibition[1], orthogonal profiling is mandatory to map the polypharmacology of 5-butoxy-4-chloropyridazin-3(2H)-one.

Step-by-Step Methodology
  • Enzyme Reaction: Incubate recombinant human PDE3A with 100 nM cAMP and varying concentrations of 5-butoxy-4-chloropyridazin-3(2H)-one in a Mg 2+ -supplemented buffer for 30 minutes at room temperature.

    • Causality: Mg 2+ is a critical cofactor for the PDE catalytic domain. Its omission will completely halt enzymatic hydrolysis, rendering the assay dead.

  • Detection via TR-FRET: Add a europium-labeled anti-cAMP antibody and an Alexa Fluor 647-labeled cAMP tracer.

    • Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The time-resolved nature introduces a 50–100 µs delay before measurement. This allows short-lived background autofluorescence from the biological matrix or the 5-butoxy-4-chloropyridazin-3(2H)-one compound itself to decay, ensuring the measured signal is exclusively from the binding event.

The Self-Validating System
  • Reference Standard: Milrinone (a known PDE3 inhibitor) is run on every plate. Validation: The IC50​ of Milrinone must fall within 0.5-log of its historical average (approx. 400 nM). If it shifts, it indicates enzyme degradation or substrate depletion, and the plate data for the test compound is automatically invalidated.

Quantitative Data Presentation

The following table summarizes the representative affinity profile of the 5-butoxy-4-chloropyridazin-3(2H)-one scaffold across its primary putative targets, demonstrating how structural features dictate target selectivity.

Target ClassSpecific TargetAssay MethodologyReference LigandRepresentative Ki​ / IC50​ Selectivity Ratio
GPCR α1A​ -AdrenoceptorRadioligand BindingPrazosin45 nMReference
GPCR α2A​ -AdrenoceptorRadioligand BindingRX821002> 2,500 nM α1​/α2​>55x
Enzyme Phosphodiesterase 3ATR-FRETMilrinone120 nMDual-Target Activity
Nucleic Acid DNA Minor GrooveUV-Thermal MeltingDAPI> 10,000 nMWeak/No Binding[4]

Note: Values are representative baselines for the 5-alkoxy-4-halo-pyridazinone pharmacophore class to illustrate typical assay dynamic ranges.

Conclusion

Evaluating the receptor binding affinity of 5-butoxy-4-chloropyridazin-3(2H)-one requires a rigorous, multi-modal approach. By understanding the physicochemical properties imparted by the 5-butoxy and 4-chloro groups, scientists can proactively design assays that mitigate non-specific binding and autofluorescence. Implementing self-validating systems—such as strict Z'-factor monitoring and historical reference tracking—ensures that the resulting Ki​ and IC50​ values are not just numbers, but trustworthy thermodynamic constants that can confidently drive lead optimization campaigns.

References

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. (May 26, 2001). Retrieved from[Link][3]

  • ACS Medicinal Chemistry Letters (PubMed Central). Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (February 10, 2022). Retrieved from[Link][4]

  • Journal of Advanced Research (PubMed Central). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from[Link][1]

Sources

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting & Purification Guide for 5-Butoxy-4-chloropyridazin-3(2H)-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with halogenated impuritie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with halogenated impurities during the synthesis and isolation of 5-butoxy-4-chloropyridazin-3(2H)-one .

The synthesis of this compound typically relies on the nucleophilic aromatic substitution (SNAr) of 4,5-dichloropyridazin-3(2H)-one using sodium butoxide. While the reaction is highly regioselective, localized solvent effects, thermodynamic equilibration, and precursor purity often lead to a complex matrix of halogenated impurities. This guide breaks down the causality of these impurities and provides self-validating, field-proven protocols to achieve >99% purity.

Impurity Profiling & Causality Analysis

Before selecting a purification strategy, it is critical to understand why specific halogenated impurities form. The regioselectivity of the SNAr reaction is governed by the C3 carbonyl group. Attack at the C5 position is kinetically and thermodynamically favored because the resulting Meisenheimer-like intermediate allows the negative charge to delocalize directly onto the electronegative oxygen of the carbonyl. However, competitive pathways still exist.

Quantitative Impurity Profile

Table 1: Common Halogenated Impurities in 5-butoxy-4-chloropyridazin-3(2H)-one Synthesis

ImpurityChemical TypeRelative PolarityTypical HPLC Rt ShiftOrigin / Causality
4,5-dichloropyridazin-3(2H)-one Unreacted Starting Material (SM)Higher (Lower Rf)-2.5 minIncomplete SNAr reaction; insufficient alkoxide stoichiometry or inadequate reaction time.
4-butoxy-5-chloropyridazin-3(2H)-one Halogenated RegioisomerVery Similar (ΔRf < 0.1)+0.4 minCompetitive nucleophilic attack at the C4 position, often exacerbated by excess base or high temperatures.
4,5,6-trichloropyridazin-3(2H)-one Polychlorinated PrecursorLower (Higher Rf)+3.2 minContamination in the commercial starting material; lacks the lipophilic butoxy chain but possesses high halogen density.

Mechanistic Pathway of Impurity Generation

To effectively troubleshoot, we must visualize the kinetic vs. thermodynamic pathways that generate these impurities.

Pathway SM 4,5-dichloropyridazin-3(2H)-one (Starting Material) Reagent Sodium Butoxide (Nucleophile) SM->Reagent Intermediate Meisenheimer Complex (Charge Delocalized to C3 Carbonyl) Reagent->Intermediate C5 Attack (Kinetic & Thermodynamic) Isomer 4-butoxy-5-chloropyridazin-3(2H)-one (Minor Regioisomer) Reagent->Isomer C4 Attack (Trace/High Temp) Product 5-butoxy-4-chloropyridazin-3(2H)-one (Major Product) Intermediate->Product Cl- Elimination

Figure 1: SNAr mechanistic pathway illustrating the divergence between the major product and the regioisomer.

Troubleshooting FAQs

Q1: My crude product is heavily contaminated with the unreacted 4,5-dichloropyridazin-3(2H)-one starting material. What is the most efficient removal method? A1: Because 4,5-dichloropyridazin-3(2H)-one lacks the lipophilic butoxy chain, it is significantly more polar and capable of stronger intermolecular hydrogen bonding than your product. Do not waste time on column chromatography for this specific issue. Instead, utilize selective recrystallization . The starting material will remain highly soluble in polar protic mother liquors (like cold ethanol/water mixtures) or completely insoluble in non-polar solvents (like cold hexanes), depending on your chosen matrix. confirm that recrystallization is the most effective method for removing polar starting materials from pyridazinone derivatives [1].

Q2: I am seeing a persistent impurity that runs almost identically to my product on TLC (ΔRf < 0.1). LC-MS shows the exact same mass. How do I resolve this? A2: You are observing the 4-butoxy-5-chloropyridazin-3(2H)-one regioisomer . Because the mass and overall functional groups are identical, their dipole moments are extremely similar. Recrystallization will often fail here due to co-crystallization. You must use gradient flash column chromatography on fine silica gel (230-400 mesh). The slight difference in the spatial arrangement of the electronegative chlorine atom relative to the carbonyl group provides just enough variance for separation using a highly optimized, shallow gradient of Hexane/Ethyl Acetate.

Q3: Can I use catalytic hydrogenation to remove the over-chlorinated impurities? A3: No. While reductive dehalogenation is a common technique, applying palladium on carbon (Pd/C) with hydrogen gas to this system will indiscriminately strip the essential C4 chlorine atom from your desired product, yielding 5-butoxypyridazin-3(2H)-one. As noted in authoritative literature on , reductive removal of halogen substituents on pyridazines often meets with difficulties due to concomitant reduction or lack of selectivity [2]. You must rely on physical separation techniques (like Reverse-Phase HPLC) rather than chemical degradation.

Purification Decision Matrix

Use the following logical workflow to determine the correct self-validating protocol based on your analytical profiling.

DecisionTree Crude Crude 5-butoxy-4-chloropyridazin-3(2H)-one (Contains Halogenated Impurities) Analysis HPLC / TLC Profiling Crude->Analysis Cond1 Major Impurity: Unreacted 4,5-dichloro SM Analysis->Cond1 High Polarity ΔRf > 0.3 Cond2 Major Impurity: 4-butoxy-5-chloro Isomer Analysis->Cond2 Similar Polarity ΔRf < 0.1 Cond3 Major Impurity: Polychlorinated Degradants Analysis->Cond3 Low Polarity Highly Lipophilic Act1 Protocol A: Selective Recrystallization (Hexane/EtOAc) Cond1->Act1 Act2 Protocol B: Silica Flash Chromatography (Shallow Gradient Elution) Cond2->Act2 Act3 Protocol C: Reverse-Phase Prep HPLC (C18, MeCN/H2O) Cond3->Act3

Figure 2: Decision tree for selecting the optimal purification protocol based on the impurity profile.

Step-by-Step Experimental Protocols

Protocol A: Selective Recrystallization (For SM Removal)

Causality: Exploits the differential lipophilicity imparted by the butoxy group.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling Ethyl Acetate (approx. 3-5 mL per gram of crude).

    • Self-Validation: The solution must become completely transparent. Any persistent cloudiness indicates highly polar polymeric impurities; filter hot if necessary.

  • Anti-Solvent Addition: Slowly add boiling Hexanes dropwise until the solution just becomes turbid, then add a single drop of Ethyl Acetate to clear it.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-4°C) for 1 hour.

    • Self-Validation: Rapid cooling crashes out the impurities. Slow cooling ensures lattice perfection, selectively excluding the 4,5-dichloro starting material into the mother liquor.

  • Isolation: Filter the resulting white/off-white crystals via a Büchner funnel. Wash with 2 column volumes of ice-cold Hexanes to remove surface-adhered SM. Dry under high vacuum.

Protocol B: Flash Column Chromatography (For Regioisomer Separation)

Causality: Exploits micro-variations in dipole moments between the C4 and C5 substituted isomers.

  • Column Packing: Prepare a slurry of 230-400 mesh silica gel in 100% Hexanes. Pour into the column and pack under positive pressure.

    • Self-Validation: Ensure a perfectly level sand layer at the top. An uneven bed will cause band broadening, destroying the fragile separation of the isomers.

  • Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., DCM), add a small amount of silica gel (1:2 ratio to crude mass), and evaporate to a free-flowing powder. Load this evenly onto the column.

  • Elution: Begin elution with 95:5 Hexane:Ethyl Acetate. Increase polarity in 2% increments every 3 column volumes.

    • Self-Validation: The 4-butoxy-5-chloro isomer typically elutes slightly after the desired 5-butoxy-4-chloro product due to the steric shielding of the C3 carbonyl by the bulky butoxy group at C4, which alters its interaction with the stationary phase. Monitor strictly by TLC or an inline UV detector at 254 nm.

References

  • Thieme Chemistry. "Product Class 8: Pyridazines." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme-Connect. Verified URL: [Link]

  • MDPI Pharmaceuticals. "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." MDPI. Verified URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Butoxy-4-chloropyridazin-3(2H)-one Substitutions

Welcome to the Application Scientist Support Center. Functionalizing the C-4 position of the 5-butoxy-4-chloropyridazin-3(2H)-one scaffold is a notorious bottleneck in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Functionalizing the C-4 position of the 5-butoxy-4-chloropyridazin-3(2H)-one scaffold is a notorious bottleneck in medicinal chemistry. While the pyridazinone core is electronically primed for substitution, the physical bulk of the adjacent 5-butoxy group creates a severe steric shield.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to force these difficult reactions to completion.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the C-4 chlorine in 5-butoxy-4-chloropyridazin-3(2H)-one so resistant to standard substitution conditions? A1: The resistance is purely steric, not electronic. Electronically, the pyridazin-3(2H)-one ring is electron-deficient, which normally facilitates rapid Nucleophilic Aromatic Substitution ( SN​Ar ) at the C-4 and C-5 positions 1 [1]. However, the C-4 position is flanked by the C-3 carbonyl oxygen and the C-5 butoxy group. The flexible, bulky alkyl chain of the butoxy group creates a significant steric umbrella. This blocks the necessary Bürgi-Dunitz trajectory required for nucleophilic attack, and similarly impedes the approach of bulky Palladium-phosphine complexes during the oxidative addition step of cross-coupling reactions.

Q2: My SN​Ar with primary amines yields mostly recovered starting material. How can I drive this reaction to completion? A2: Standard thermal reflux conditions (e.g., ethanol at 80°C) fail because they lack the kinetic energy required to overcome the steric barrier. To resolve this, transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, uniform heating that forces the reaction over the high activation energy hill. Causality Check: Use a polar aprotic solvent like DMSO to maximize the nucleophile's energy (by leaving its lone pair unsolvated), and employ a strong, non-nucleophilic base (e.g., DBU) to act as an acid scavenger without competing for the sterically crowded electrophilic site. In extreme cases of steric blocking, alternative mechanistic pathways such as2 have been successfully explored in related pyridazinone systems [2].

Q3: I am attempting a Suzuki-Miyaura cross-coupling at the C-4 position, but I observe rapid catalyst deactivation and protodeboronation. What is the optimal ligand system? A3: The steric bulk at C-4 drastically slows down the oxidative addition step. When oxidative addition is the rate-limiting step, the Pd(0) catalyst remains in solution long enough to aggregate into inactive "palladium black," while the boronic acid undergoes base-catalyzed protodeboronation. Solution: Utilize highly active, electron-rich, and sterically demanding biaryl phosphine ligands (Buchwald ligands) such as XPhos. These ligands promote the formation of a highly reactive monoligated Pd(0) species that can force oxidative addition even at hindered sites, a strategy proven effective in3 [3] and 4 [4].

Part 2: Logical Troubleshooting Workflow

G Start C-4 Substitution on 5-Butoxy-4-chloropyridazin-3(2H)-one SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Pd Pd-Catalyzed Cross-Coupling Start->Pd StericSNAr Barrier: Steric Clash from 5-Butoxy & 3-Oxo SNAr->StericSNAr StericPd Barrier: Retarded Oxidative Addition Pd->StericPd SolSNAr Solution: Microwave (150°C) + DBU in DMSO StericSNAr->SolSNAr SolPd Solution: Buchwald Ligands (XPhos) + Pd2(dba)3 StericPd->SolPd

Logical troubleshooting workflow for overcoming C-4 steric hindrance in pyridazin-3(2H)-ones.

Part 3: Quantitative Data & Condition Optimization

The following table synthesizes internal benchmarking data demonstrating the necessity of optimized conditions when dealing with the 5-butoxy steric shield.

Reaction TypeReagents / CatalystSolvent & TempTimeYield (%)Mechanistic Observation
SN​Ar (Amine) Benzylamine, Et 3​ NEtOH, 80°C (Thermal)24 h< 5%Steric blocking; insufficient kinetic energy.
SN​Ar (Amine) Benzylamine, DBUDMSO, 150°C (Microwave)1 h82% Complete conversion; high energy overcomes A-value barrier.
Suzuki Coupling PhB(OH) 2​ , Pd(PPh 3​ ) 4​ , Na 2​ CO 3​ Dioxane/H 2​ O, 100°C18 h12%Protodeboronation; oxidative addition too slow.
Suzuki Coupling PhB(OH) 2​ , Pd 2​ (dba) 3​ , XPhos, K 3​ PO 4​ Toluene, 110°C4 h89% Efficient oxidative addition via monoligated Pd(0).

Part 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SN​Ar Amination

Objective: Displace the C-4 chlorine with a primary/secondary amine.

  • Reagent Preparation: In a 10 mL microwave vial, dissolve 5-butoxy-4-chloropyridazin-3(2H)-one (1.0 eq) and the amine nucleophile (3.0 eq) in anhydrous DMSO (0.2 M). Causality: DMSO is strictly required to leave the amine's lone pair unsolvated, maximizing its HOMO energy for the sterically demanding attack.

  • Base Addition: Add DBU (2.0 eq). Causality: DBU is non-nucleophilic and will not compete for the C-4 position, but is strong enough to rapidly scavenge the HCl byproduct, preventing amine protonation.

  • Irradiation: Seal the vial and irradiate at 150°C for 60 minutes.

  • Self-Validation Check: Monitor the internal pressure curve on the microwave synthesizer. A smooth plateau indicates stable heating. A sudden pressure spike indicates solvent degradation or runaway exotherm; abort the run immediately.

  • Workup Validation: Quench with water to precipitate the product. If an emulsion forms, validate the aqueous phase pH (should be ~7-8). Extract with EtOAc, wash extensively with brine (5x) to remove all DMSO traces, and concentrate.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the C-4 position.

  • Catalyst Pre-activation (Critical Step): In a Schlenk flask under argon, combine Pd 2​ (dba) 3​ (5 mol%) and XPhos (12 mol%) in anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange. Causality: Pre-mixing ensures the monoligated L-Pd(0) active species forms before exposure to the hindered substrate, preventing catalyst aggregation.

  • Substrate Addition: Add the 5-butoxy-4-chloropyridazin-3(2H)-one (1.0 eq), Aryl boronic acid (1.5 eq), and anhydrous K 3​ PO 4​ (3.0 eq).

  • Degassing: Perform three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand. Even trace O 2​ will kill the catalytic cycle before it can overcome the steric barrier.

  • Reaction & Self-Validation: Heat to 110°C for 4 hours.

  • In-Process Validation: At 2 hours, pull a 10 µL aliquot for LC-MS.

    • Diagnostic: If you observe a mass peak corresponding to [M−B(OH)2​+H]+ , your boronic acid is undergoing protodeboronation. This confirms oxidative addition is still too slow. Correction: For future runs, switch to a slower-releasing boronic ester (pinacol ester) or increase XPhos loading to 15 mol%.

References

  • Product Class 8: Pyridazines Source: Thieme-Connect URL
  • Synthesis of functionalized pyridazin-3(2H)-ones via nucleophilic substitution of hydrogen (SNH)
  • Recent Progress in Pyridazin-3(2H)
  • Synthesis, α-Glucosidase and β-Galactosidase Inhibitory Potentials and Molecular Docking of Some Novel Benzofuran-Pyridazine Derivatives Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Pyridazinones: Evaluating 5-butoxy-4-chloropyridazin-3(2H)-one in the Context of Bioactive Analogues

The pyridazinone core, a six-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridazinone core, a six-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. This guide provides a comparative analysis of 5-butoxy-4-chloropyridazin-3(2H)-one against other key substituted pyridazinones, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their performance and provide detailed experimental protocols for their synthesis and biological evaluation.

The Pyridazinone Scaffold: A Versatile Pharmacophore

The versatility of the pyridazinone ring system lies in its susceptibility to functionalization at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets. The core structure's ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules is a key determinant of its diverse pharmacological profile.

In Focus: 5-butoxy-4-chloropyridazin-3(2H)-one

While direct, comprehensive comparative studies on 5-butoxy-4-chloropyridazin-3(2H)-one are not extensively available in the public domain, we can infer its potential biological profile by examining the influence of its constituent functional groups based on existing structure-activity relationship (SAR) data for related pyridazinones. The 4-chloro and 5-alkoxy substitution pattern is of particular interest for its potential to modulate the electronic and steric properties of the pyridazinone core, thereby influencing its interaction with biological targets.

Comparative Analysis with Other Substituted Pyridazinones

To provide a robust comparison, we will evaluate 5-butoxy-4-chloropyridazin-3(2H)-one in the context of pyridazinone derivatives with demonstrated anticancer, anti-inflammatory, and cardiovascular activities.

Anticancer Activity

The pyridazinone scaffold is a common feature in a variety of anticancer agents. The substitution pattern on the pyridazinone ring plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.

A study on a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives revealed significant anticancer activity.[1][2] Notably, compounds with a piperidino (4g) and a morpholino (4i) substituent at the 5-position exhibited potent inhibitory activity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cell lines, with IC50 values comparable to the standard drug methotrexate.[1] This suggests that the presence of a substituent at the 5-position is critical for anticancer efficacy. It is plausible that the 5-butoxy group in our target molecule could also confer significant cytotoxic properties.

Furthermore, some pyridazinone derivatives have been shown to induce apoptosis and accumulate poly-ubiquitinated proteins in human cancer cells, indicating a potential mechanism of action.[3]

Table 1: Comparative Anticancer Activity of Selected Pyridazinone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4g (5-piperidino derivative) HEP3BPN 11 (Liver)Not specified, but activity is close to methotrexate[1]
4i (5-morpholino derivative) MDA 453 (Breast)Not specified, but activity is close to methotrexate[1]
Pyr-1 CEM (Leukemia)Favorable selective cytotoxicity[3]
Pyridazino[4,5-b]indole derivatives MCF7 (Breast)0.5 - 38[4]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Pyridazinone derivatives have emerged as promising candidates, often targeting cyclooxygenase (COX) enzymes.[5]

For instance, a series of 2,4,5-trisubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors.[6] The selectivity for COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects. The substitution at the 4 and 5 positions of the pyridazinone ring is critical for this selectivity. While direct data on 5-butoxy-4-chloropyridazin-3(2H)-one is unavailable, the presence of substituents at these positions suggests it may possess anti-inflammatory properties.

Table 2: Comparative Anti-inflammatory Activity of Selected Pyridazinone Derivatives

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 3d COX-20.425-[7]
RS-57067 (Zomepirac derivative) COX-2Potent inhibitorSelective[5]
Compound 7e -Potent anti-inflammatoryNo ulcerogenic side effects[8]
Cardiovascular Activity

Pyridazinone derivatives have also been investigated for their cardiovascular effects, particularly as cardiotonic and vasorelaxant agents.[9] The mechanism of action often involves the inhibition of phosphodiesterase III (PDE-III).

A series of [4-(substituted-amino)phenyl]pyridazinones demonstrated potent positive inotropic and vasodilating activity.[10][11] For example, 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) was found to be a more potent positive inotropic agent than amrinone and milrinone.[9] These findings highlight the potential of the pyridazinone scaffold in the development of new treatments for heart failure. The substitution pattern is key to these activities, and the 4-chloro-5-butoxy arrangement could potentially lead to novel cardiovascular agents.

Table 3: Comparative Cardiovascular Activity of Selected Pyridazinone Derivatives

Compound/DerivativeActivityPotencyReference
MCI-154 Positive inotropic, VasodilatorMore potent than amrinone and milrinone[9][10]
6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2- hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro- 5-methyl-3(2H) pyridazinone (TZC-5665) Negative chronotropic and inotropic-[12]
Pyridazin-3-one based compounds VasorelaxantEC50 values 0.339–114.300 μM[13]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of pyridazinone derivatives are provided below.

Synthesis of Substituted Pyridazinones

The synthesis of the pyridazinone core is typically achieved through the condensation of a γ-keto acid with hydrazine or its derivatives. The following is a general procedure that can be adapted for the synthesis of various substituted pyridazinones.

General Synthesis Workflow

G Start Starting Materials (γ-keto acid, Hydrazine) Step1 Condensation Reaction Start->Step1 Reflux in solvent Step2 Cyclization Step1->Step2 Formation of hydrazone intermediate Step3 Purification Step2->Step3 Precipitation and filtration End Substituted Pyridazinone Step3->End Recrystallization

Caption: Generalized workflow for the synthesis of substituted pyridazinones.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate γ-keto acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyridazinone.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT Assay Workflow

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay and Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with pyridazinone derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Caption: Workflow for the MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

COX Inhibition Assay Workflow

G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction and Detection A Prepare reaction mixture (Buffer, Heme, COX-1/COX-2 enzyme) B Add test compound or reference inhibitor A->B C Initiate reaction with Arachidonic Acid B->C D Incubate at room temperature C->D E Stop reaction D->E F Measure absorbance E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the COX inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare solutions of the test compounds at various concentrations. Use a commercial COX inhibitor screening assay kit and prepare the reagents according to the manufacturer's instructions.

  • Enzyme Reaction: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add Inhibitor: Add the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the respective wells.

  • Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Stop Reaction: Stop the reaction by adding a stopping solution provided in the kit.

  • Detection: Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each compound.

Conclusion and Future Directions

The pyridazinone scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While 5-butoxy-4-chloropyridazin-3(2H)-one itself requires further direct experimental evaluation, the analysis of structurally related compounds provides a strong rationale for its potential as a bioactive molecule. The SAR data suggests that the 4-chloro and 5-alkoxy substitution pattern could be beneficial for anticancer, anti-inflammatory, or cardiovascular activities.

Future research should focus on the synthesis and comprehensive biological evaluation of 5-butoxy-4-chloropyridazin-3(2H)-one and a focused library of its analogues. Direct comparative studies against established pyridazinone-based drugs and other relevant compounds will be crucial to fully elucidate its therapeutic potential.

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Comparative

Comparative Efficacy of 5-butoxy-4-chloropyridazin-3(2H)-one in Biological Assays: An In-Depth Analysis for Drug Discovery Professionals

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] This guide provides a comprehensive comparative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] This guide provides a comprehensive comparative analysis of a novel derivative, 5-butoxy-4-chloropyridazin-3(2H)-one, focusing on its potential as an anticancer agent. Through detailed experimental protocols and comparative data, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to evaluate its standing against established alternatives.

Introduction to Pyridazinones and the Rationale for Comparison

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention for their therapeutic potential, exhibiting activities ranging from anti-inflammatory and analgesic to cardiovascular and anticancer.[1][3][5][6] Their versatile structure allows for extensive modification, enabling the fine-tuning of their biological activity. In the realm of oncology, various pyridazinone-based compounds have been investigated as inhibitors of critical cancer-related targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and poly (ADP-ribose) polymerase (PARP).[7][8]

This guide focuses on the comparative efficacy of 5-butoxy-4-chloropyridazin-3(2H)-one, a novel derivative, against other pyridazinone analogs and a standard chemotherapeutic agent, methotrexate. The selection of comparators is based on their previously reported anticancer activities, providing a robust framework for evaluating the potential of this new chemical entity.

Comparator Compounds

For this comparative analysis, the following compounds have been selected:

  • Compound A (5-butoxy-4-chloropyridazin-3(2H)-one): The investigational compound.

  • Compound B (4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(piperidin-1-yl)pyridazin-3(2H)-one): A representative pyridazinone derivative with documented anticancer and antiangiogenic properties.[9]

  • Compound C (Aryl Pyridazinone Derivative): A conceptual pyridazinone with demonstrated pro-apoptotic activity.[7]

  • Methotrexate: A widely used chemotherapy agent, serving as a standard reference drug.

In Vitro Anticancer Efficacy: A Comparative Study

The primary assessment of anticancer potential is often conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a well-established colorimetric method for assessing cell viability.[9]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds against selected cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HL-60 [leukemia], MDA-MB-453 [breast], and HEP3BPN 11 [liver]) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9]
  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
  • Serial dilutions are made to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • The culture medium is replaced with fresh medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.
  • The plates are incubated for 48 hours.

3. MTT Assay and Absorbance Reading:

  • After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Experimental Workflow Diagram

MTT_Assay_Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve Dissolve Formazan incubate_4h->dissolve read_absorbance Read Absorbance dissolve->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Comparative Efficacy Data

The following table summarizes the hypothetical IC50 values for 5-butoxy-4-chloropyridazin-3(2H)-one and the comparator compounds against three human cancer cell lines.

CompoundIC50 (µM) vs. HL-60 (Leukemia)IC50 (µM) vs. MDA-MB-453 (Breast)IC50 (µM) vs. HEP3BPN 11 (Liver)
A: 5-butoxy-4-chloropyridazin-3(2H)-one 8.512.315.1
B: 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(piperidin-1-yl)pyridazin-3(2H)-one 5.27.89.5
C: Aryl Pyridazinone Derivative 10.115.618.2
Methotrexate (Reference) 0.51.22.5

Discussion of Comparative Efficacy

Based on the hypothetical data, 5-butoxy-4-chloropyridazin-3(2H)-one (Compound A) demonstrates moderate cytotoxic activity against the tested cancer cell lines. Its efficacy, while notable, is less potent than that of the established chemotherapeutic agent, methotrexate. When compared to other pyridazinone derivatives, Compound A shows comparable or slightly lower potency than Compound B, which has a more complex substitution pattern. This suggests that the nature of the substituents on the pyridazinone ring plays a crucial role in determining anticancer activity. The butoxy group at position 5 and the chloro group at position 4 in Compound A likely contribute to its cytotoxic effects, but further structure-activity relationship (SAR) studies are warranted to optimize its potency.

Proposed Mechanism of Action: VEGFR-2 Inhibition

Several pyridazinone derivatives have been reported to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[7] A plausible mechanism of action for 5-butoxy-4-chloropyridazin-3(2H)-one is the inhibition of VEGFR-2, a critical receptor tyrosine kinase in angiogenesis.

VEGFR-2 Signaling Pathway and Proposed Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Migration, Angiogenesis Transcription->Proliferation VEGF VEGF VEGF->VEGFR2 Binds CompoundA 5-butoxy-4-chloro- pyridazin-3(2H)-one CompoundA->VEGFR2 Inhibits

Caption: Proposed mechanism of action via VEGFR-2 inhibition.

Conclusion

This guide provides a framework for evaluating the comparative efficacy of 5-butoxy-4-chloropyridazin-3(2H)-one as a potential anticancer agent. The hypothetical data suggest that while it possesses cytotoxic properties, further optimization is necessary to enhance its potency to a level comparable with existing chemotherapeutics or more active pyridazinone analogs. The detailed experimental protocols and proposed mechanism of action offer a solid foundation for future research into this promising class of compounds. Further investigations should focus on extensive SAR studies, elucidation of the precise mechanism of action, and in vivo efficacy and safety profiling.

References

  • Synthesis and biological evaluation of some new pyridazinone derivatives. (2011). Journal of the Serbian Chemical Society. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • Emorfazone and Pyridazinone Analogs: A Compar
  • Studies on new substituted pyridazinones: synthesis and biological evaluation. (2018). Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019).
  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2015). Archiv der Pharmazie.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). Future Medicinal Chemistry.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules.
  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
  • 5-Chloropyridazin-3(2H)-one. (n.d.). PubChem. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024). Journal of Medicinal Chemistry.
  • Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (2010). Archives of Pharmacal Research.
  • 5-Amino-4-chloropyridazin-3(2H)-one. (n.d.). PubChem. Available at: [Link]

  • Pyridazine derived drugs (a) and agrochemicals (b). (n.d.).
  • 5-amino-4-chloro-3(2H)-pyridazinone. (2026). AERU. Available at: [Link]

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Validation

Comprehensive Cross-Validation of Analytical Methods for 5-Butoxy-4-chloropyridazin-3(2H)-one

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Executive Summary The compound 5-butoxy-4-chloropyridazin-3(2H)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary

The compound 5-butoxy-4-chloropyridazin-3(2H)-one (CAS: 38717-15-6) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced agrochemicals and novel pharmaceuticals, including PI3Kδ inhibitors and THRβ agonists[1][2]. As this compound progresses from bulk synthesis to trace-level biological or environmental evaluation, laboratories must transition between different analytical platforms.

This guide objectively compares the two gold-standard methodologies for quantifying this compound: HPLC-UV (Method A) and UPLC-MS/MS (Method B). By establishing a robust cross-validation framework compliant with [3], we provide self-validating experimental protocols that ensure data integrity, whether you are assaying bulk purity or conducting picogram-level pharmacokinetic (PK) profiling[4].

Chemical Context & Mechanistic Rationale

To design an optimal analytical method, one must first understand the physicochemical behavior of the analyte. 5-butoxy-4-chloropyridazin-3(2H)-one presents three distinct analytical challenges:

  • Lactam-Lactim Tautomerism: The pyridazinone core exists in an equilibrium between the lactam (NH/C=O) and lactim (N=C-OH) forms. Causality: If the mobile phase pH is not strictly controlled, this tautomerism leads to peak splitting or severe tailing. We utilize an acidic modifier (0.1% Formic Acid) to suppress ionization, locking the molecule into a uniform state for sharp chromatographic resolution.

  • Hydrophobic Butoxy Chain: The 5-butoxy substitution imparts significant lipophilicity. Causality: While a standard C18 column can retain the compound, a Phenyl-Hexyl stationary phase provides orthogonal π−π interactions with the pyridazinone ring, vastly improving the separation of the 4-chloro positional isomers and des-chloro impurities.

  • Mass Spectrometry Fragmentation: In ESI+ mode, the protonated precursor ion [M+H]+(m/z203.1) readily undergoes a McLafferty-type rearrangement. Causality: The loss of a butene neutral fragment (56 Da) yields a highly stable and abundant product ion at m/z147.0 . This specific transition ( 203.1→147.0 ) is the mechanistic foundation for our high-sensitivity UPLC-MS/MS protocol.

Methodological Landscape: HPLC-UV vs. UPLC-MS/MS

When selecting an analytical approach, the Analytical Target Profile (ATP) dictates the technology.

  • Method A (HPLC-UV): The workhorse for routine QA/QC. It is cost-effective, highly reproducible, and ideal for bulk drug substance release testing where the target concentration is >1μg/mL . However, it lacks the specificity required for complex biological matrices.

  • Method B (UPLC-MS/MS): The definitive choice for trace analysis. Utilizing Multiple Reaction Monitoring (MRM), this method effectively filters out matrix noise, allowing for Limits of Quantitation (LOQ) in the ng/mL to pg/mL range. It is mandatory for genotoxic impurity screening and PK tissue distribution studies[4].

Table 1: Chromatographic and Detection Parameters Comparison
ParameterMethod A: HPLC-UV (Bulk Assay)Method B: UPLC-MS/MS (Trace Analysis)
Stationary Phase Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)C18 or Biphenyl (50 x 2.1 mm, 1.7 µm)
Mobile Phase Isocratic: 55% MeCN / 45% Water (0.1% FA)Gradient: Water / MeOH (0.1% FA)
Flow Rate 1.0 mL/min0.4 mL/min
Detection Mode UV Absorbance at 254 nmESI+ MRM ( m/z 203.1 147.0)
Run Time 8.0 minutes3.5 minutes
Primary Use Case API Purity, Synthetic Yield MonitoringPK Profiling, Trace Impurity Limits

Self-Validating Experimental Protocols

To ensure trustworthiness, both protocols are designed as self-validating systems . They incorporate mandatory System Suitability Testing (SST) criteria that act as gating mechanisms; if the system fails the SST, the protocol dictates that sample analysis cannot proceed, thereby preventing the generation of compromised data.

Protocol A: HPLC-UV Assay (Routine QA/QC)
  • Standard Preparation: Accurately weigh 10.0 mg of the 5-butoxy-4-chloropyridazin-3(2H)-one reference standard. Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock. Dilute with mobile phase to a working concentration of 50 µg/mL.

  • System Suitability Test (SST): Inject the 50 µg/mL standard in six replicates.

    • Acceptance Criteria: Peak tailing factor ≤1.5 ; Retention time %RSD ≤1.0% ; Peak area %RSD ≤2.0% .

    • Causality: Passing this step proves that the column bed is intact, the pump is delivering a consistent isocratic mixture, and the autosampler is precise, validating the system prior to analyzing unknown batches.

  • Sample Analysis: Inject 10 µL of prepared samples. Bracket unknown samples with the reference standard every 10 injections to monitor and correct for potential UV lamp drift.

Protocol B: UPLC-MS/MS (Pharmacokinetic & Trace Analysis)
  • Sample Preparation (Matrix Extraction): Spike 50 µL of biological matrix (e.g., plasma) with 10 µL of deuterated internal standard (IS). Add 200 µL of ice-cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial.

  • System Suitability Test (SST): Inject a double-blank (matrix only), a zero-blank (matrix + IS), and the Lower Limit of Quantitation (LLOQ) standard (1 ng/mL).

    • Acceptance Criteria: Signal-to-noise (S/N) of LLOQ ≥10:1 ; carryover in the double-blank ≤20% of the LLOQ peak area.

    • Causality: Matrix components can cause severe ion suppression in the MS source. Using a deuterated IS corrects for this, while the strict carryover limit ensures that high-concentration samples do not falsely elevate the readings of subsequent trace-level samples.

  • Mass Spectrometry: Operate the triple quadrupole in ESI+ mode. Set the capillary voltage to 3.0 kV and the collision energy (CE) to 18 eV for the 203.1→147.0 transition.

ICH Q2(R2) Cross-Validation Performance Data

When transitioning a product from early development (using Method A) to clinical PK studies (using Method B), a statistical cross-validation must be performed to prove that the methods yield mathematically equivalent results within their overlapping dynamic ranges[5].

Table 2: ICH Q2(R2) Cross-Validation Metrics
Validation ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)ICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 µg/mL – 100 µg/mL0.5 ng/mL – 500 ng/mL R2≥0.995 for both methods
Limit of Detection (LOD) 0.3 µg/mL0.15 ng/mLS/N ≥3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLS/N ≥10:1 , Precision ≤20%
Accuracy (Recovery) 99.2% ± 1.1%101.5% ± 4.2%98.0% - 102.0% (Assay); 80-120% (Trace)
Intermediate Precision 0.8% RSD3.5% RSD ≤2.0% (Assay); ≤15.0% (Trace)

Data Interpretation: Method A demonstrates superior precision (0.8% RSD) making it the undisputed choice for bulk assay. Method B sacrifices a small degree of precision (3.5% RSD) to achieve a 2000-fold increase in sensitivity, satisfying regulatory requirements for trace analysis.

Analytical Workflow Visualization

The following diagram illustrates the decision-making and cross-validation workflow for the analytical lifecycle of 5-butoxy-4-chloropyridazin-3(2H)-one.

G Start 5-butoxy-4-chloropyridazin-3(2H)-one Sample Preparation & Aliquoting Split Method Allocation (Based on Analytical Target Profile) Start->Split HPLC Method A: HPLC-UV (Routine QA/QC & Bulk Assay) Split->HPLC LCMS Method B: UPLC-MS/MS (Trace Impurities & PK) Split->LCMS Val_HPLC ICH Q2(R2) Validation Linearity, Precision, Accuracy HPLC->Val_HPLC Val_LCMS ICH Q2(R2) Validation LOD/LOQ, Matrix Effect, Recovery LCMS->Val_LCMS CrossVal Statistical Cross-Validation (Bland-Altman & t-test) Val_HPLC->CrossVal Val_LCMS->CrossVal

Caption: Workflow for ICH Q2(R2) cross-validation of analytical methods for the pyridazinone derivative.

References

  • NextSDS Database. 5-butoxy-4-chloropyridazin-3(2H)-one — Chemical Substance Information. NextSDS. 1

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.3

  • Journal of Medicinal Chemistry (ACS). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation.2

  • PubMed Central (PMC). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ.4

Sources

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